Head-to-Head Kinase Selectivity Profiling: BMT-124110 vs. BMT-090605 and LP-935509
BMT-124110 demonstrates a distinct off-target kinase inhibition profile compared to its close analog BMT-090605 and the oral candidate LP-935509. Against BIKE (BMP-2-inducible protein kinase), BMT-124110 shows an IC50 of 17 nM, which is 2.6-fold more potent than BMT-090605 hydrochloride (IC50 of 45 nM) and slightly less potent than LP-935509 (IC50 of 14 nM) [1]. Against GAK (Cyclin G-associated kinase), BMT-124110's IC50 of 99 nM indicates a ~3.2-fold higher selectivity (lower inhibition) compared to LP-935509's IC50 of 320 nM, while BMT-090605 hydrochloride exhibits an intermediate IC50 of 60 nM [1]. This differential selectivity profile is critical for experiments where minimizing BIKE or GAK off-target effects is a primary concern, making BMT-124110 the only tool compound with this specific combination of potency and selectivity.
| Evidence Dimension | Off-target Kinase Inhibition Potency (nM) |
|---|---|
| Target Compound Data | BIKE IC50 = 17 nM; GAK IC50 = 99 nM |
| Comparator Or Baseline | BMT-090605 HCl: BIKE IC50 = 45 nM, GAK IC50 = 60 nM; LP-935509: BIKE IC50 = 14 nM, GAK IC50 = 320 nM |
| Quantified Difference | 2.6-fold more potent vs BIKE over BMT-090605; 3.2-fold less potent vs GAK over LP-935509 |
| Conditions | Biochemical kinase activity assays as described in the 2016 JPET publication supporting materials |
Why This Matters
This is essential for researchers needing to dissect AAK1-specific biology from the confounding effects of BIKE or GAK inhibition, which are ligands for different classes of AAK1 inhibitors.
- [1] PeptideDB. BMT-124110 Bioactivity Data. Reference [1]: Kostich et al., 2016, JPET. View Source
